Enhanced In Vitro Cytotoxic Potency Against Tumor Cell Lines
BMY-25551 demonstrates significantly higher cytotoxic potency than mitomycin C (MMC) across a panel of murine and human tumor cell lines. The potency increase is quantified as 8 to 20-fold [1]. This is not merely a marginal improvement; it represents a substantial shift in the effective concentration range required for cell killing, which is a critical parameter for experimental design and comparison.
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | Potency (8 to 20 times greater than MMC) |
| Comparator Or Baseline | Mitomycin C (MMC); Baseline potency defined as 1x. |
| Quantified Difference | 8x to 20x greater potency for BMY-25551. |
| Conditions | Murine and human tumor cell lines in vitro (specific lines not enumerated in the abstract, but the range applies to the tested panel). |
Why This Matters
This 8-20x potency difference allows researchers to use BMY-25551 at proportionally lower concentrations, which can be crucial for studies where minimizing off-target effects or managing solubility/formulation challenges is a priority.
- [1] Bradner, W. T., et al. 'Experimental tumor inhibitory and toxic properties of the mitomycin A analogue 7-(2-hydroxyethoxy) mitosane (BMY-25551).' Anticancer Research 12.3 (1992): 959-964. PMID: 1622154. View Source
